NIDA-41020

Catalog No.
S537186
CAS No.
502486-89-7
M.F
C23H24Cl2N4O2
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NIDA-41020

CAS Number

502486-89-7

Product Name

NIDA-41020

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C23H24Cl2N4O2

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)

InChI Key

KWDBQJRWPWTGPF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, SR 149080, SR-149080, SR149080

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

The exact mass of the compound Nida-41020 is 458.1276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NIDA-41020 is a potent and selective diarylpyrazole-class antagonist for the cannabinoid receptor 1 (CB1), with a binding affinity (Ki) of 4.1 nM. It was developed as an analog of the widely used CB1 antagonist Rimonabant (SR141716) with the specific strategic goal of reducing lipophilicity. This modification addresses known experimental challenges associated with highly lipophilic predecessors, making NIDA-41020 a distinct tool compound for researchers prioritizing predictable behavior in both in vitro and in vivo systems. Its primary utility lies in the high-confidence interrogation of the endocannabinoid system where target engagement must be decoupled from potential artifacts of poor solubility or non-specific binding.

While other diarylpyrazole CB1 antagonists like Rimonabant or AM251 may offer slightly higher binding affinity, they are not direct substitutes for NIDA-41020 in many experimental contexts. The defining, non-interchangeable feature of NIDA-41020 is its intentionally engineered lower lipophilicity. High lipophilicity in comparator compounds can lead to significant procurement and experimental challenges, including poor solubility in aqueous assay buffers, high non-specific binding to plasticware and proteins, and unpredictable pharmacokinetic profiles. Procuring NIDA-41020 is a deliberate choice to mitigate these specific risks, making it the indicated compound for assays sensitive to such artifacts and for developing tools, like PET radioligands, where excessive lipophilicity is a known failure mode.

Quantifiably Reduced Lipophilicity Compared to the Benchmark Rimonabant

NIDA-41020 was specifically designed to address the high lipophilicity of the benchmark CB1 antagonist, Rimonabant. Direct comparison of calculated partition coefficients (cLogP) shows NIDA-41020 has a value of 4.79, which is significantly lower than the 5.59 value for Rimonabant. This demonstrates a successful optimization of the compound's physicochemical profile.

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound Data4.79
Comparator Or BaselineRimonabant: 5.59
Quantified Difference14.3% lower cLogP value
ConditionsCalculated partition coefficient as reported in primary literature.

Lower lipophilicity is a key procurement driver for reducing non-specific binding in assays and achieving a more manageable pharmacokinetic profile in vivo.

Maintains High CB1/CB2 Receptor Selectivity

While optimizing for lipophilicity, NIDA-41020 maintains the critical selectivity for the CB1 receptor over the CB2 receptor. It exhibits a binding affinity (Kb) of 26 nM for CB1 and 831 nM for CB2, representing a 32-fold selectivity for the target receptor.

Evidence DimensionReceptor Binding Affinity (Kb, nM)
Target Compound DataCB1: 26 nM; CB2: 831 nM
Comparator Or BaselineIntra-compound CB1 vs. CB2 binding
Quantified Difference32-fold selectivity for CB1 over CB2
ConditionsReceptor binding assays.

This confirms that the compound's effects can be confidently attributed to CB1 antagonism, a fundamental requirement for a reliable pharmacological tool.

Retains High-Nanomolar Potency at the CB1 Receptor

The structural modifications that reduce lipophilicity do not compromise the compound's high potency at the CB1 receptor. NIDA-41020 has a reported binding affinity (Ki) of 4.1 nM, which is comparable to other widely used tool compounds such as AM281 (Ki = 4.5 nM) and the benchmark Rimonabant (Ki = 1.8 nM).

Evidence DimensionCB1 Receptor Binding Affinity (Ki, nM)
Target Compound Data4.1 nM
Comparator Or BaselineRimonabant: 1.8 nM; AM251: 0.6 nM; AM281: 4.5 nM
Quantified DifferenceMaintains single-digit nanomolar potency
ConditionsCompetitive radioligand binding assays.

This demonstrates that NIDA-41020 is a highly potent antagonist, ensuring effective target engagement at low concentrations without sacrificing its improved physicochemical properties.

Defined Solubility Profile for Reliable Stock Preparation

For reproducible experimental results, consistent compound preparation is critical. NIDA-41020 has a defined solubility in dimethyl sulfoxide (DMSO) of approximately 16 mg/mL, providing a clear, actionable parameter for creating high-concentration stock solutions. The compound is documented as insoluble in water, guiding appropriate vehicle selection for aqueous buffers.

Evidence DimensionSolubility
Target Compound Data~16 mg/mL
Comparator Or BaselineStandard laboratory solvent (DMSO)
Quantified DifferenceNot Applicable
ConditionsStandard solubility testing.

This provides buyers with the necessary handling information to ensure consistent and complete solubilization, preventing compound precipitation and improving experimental reproducibility.

In Vitro Assays Prone to Non-Specific Binding Artifacts

For cell-based assays, membrane preparations, or receptor binding studies where highly lipophilic compounds like Rimonabant can cause high background signal or material loss due to non-specific binding, NIDA-41020 is the indicated alternative. Its quantifiably lower lipophilicity directly mitigates this common source of experimental variability and poor reproducibility.

Scaffold for PET Radioligand Development

NIDA-41020 was originally developed as a potential scaffold for Positron Emission Tomography (PET) radioligands, a field where excessive lipophilicity is a critical liability leading to non-specific brain binding. Researchers engaged in the development of novel imaging agents for the CB1 receptor should procure NIDA-41020 as a validated starting point with a more favorable physicochemical profile than earlier-generation antagonists.

Pharmacokinetic Studies Requiring a Rimonabant Analog with Modified Properties

When conducting in vivo studies that require a potent CB1 antagonist but where the known pharmacokinetic profile of Rimonabant is undesirable, NIDA-41020 serves as the logical alternative. Its altered lipophilicity provides a basis for achieving a different absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool for comparative pharmacokinetic and pharmacodynamic investigations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

458.1276314 Da

Monoisotopic Mass

458.1276314 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83E62L67ID

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

502486-89-7

Wikipedia

Nida-41020

Dates

Last modified: 08-15-2023
1: Citraro R, Russo E, Leo A, Russo R, Avagliano C, Navarra M, Calignano A, De Sarro G. Pharmacokinetic-pharmacodynamic influence of N-palmitoylethanolamine, arachidonyl-2'-chloroethylamide and WIN 55,212-2 on the anticonvulsant activity of antiepileptic drugs against audiogenic seizures in DBA/2 mice. Eur J Pharmacol. 2016 Nov 15;791:523-534. doi: 10.1016/j.ejphar.2016.09.029. Epub 2016 Sep 20. PubMed PMID: 27663280.
2: Venhuis BJ, Vredenbregt MV, Kaun N, Maurin JK, Fijałek Z, de Kaste D. The identification of rimonabant polymorphs, sibutramine and analogues of both in counterfeit Acomplia bought on the internet. J Pharm Biomed Anal. 2011 Jan 5;54(1):21-6. doi: 10.1016/j.jpba.2010.07.043. Epub 2010 Aug 6. PubMed PMID: 20828968.
3: Miller DK, Rodvelt KR, Constales C, Putnam WC. Analogs of SR-141716A (Rimonabant) alter d-amphetamine-evoked [3H] dopamine overflow from preloaded striatal slices and amphetamine-induced hyperactivity. Life Sci. 2007 Jun 13;81(1):63-71. Epub 2007 May 1. PubMed PMID: 17532007.

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